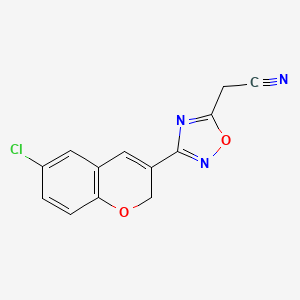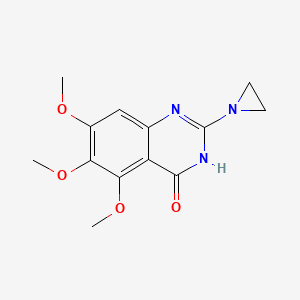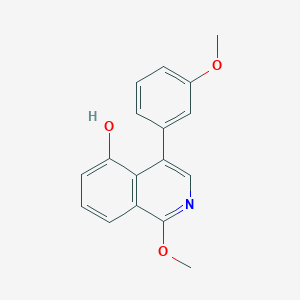![molecular formula C16H18N2O2 B15064374 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) CAS No. 89971-96-0](/img/structure/B15064374.png)
2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol is a complex organic compound that belongs to the class of indenopyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol typically involves multi-component reactions (MCRs), which are advantageous due to their efficiency and ability to produce structurally diverse molecules. One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers good yields, atom economy, and short reaction times.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol involves its ability to intercalate into DNA and inhibit the catalytic activity of human topoisomerase IIα . This inhibition prevents the relaxation of supercoiled DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death in cancer cells. The compound’s interaction with DNA is stronger and less toxic compared to other topoisomerase inhibitors like etoposide .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Indeno[1,2-b]pyridine: A structurally related compound with similar biological activities.
Azafluorenone derivatives: Known for their antimicrobial and anticancer properties.
Indenopyridine derivatives: A broad class of compounds with diverse applications in medicinal chemistry.
Uniqueness
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol stands out due to its specific structural features that allow for unique interactions with biological targets, such as DNA and enzymes. Its ability to inhibit topoisomerase IIα with high specificity and low toxicity makes it a promising candidate for further research and development in anticancer therapies .
Propriétés
Numéro CAS |
89971-96-0 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(5H-indeno[1,2-b]pyridin-5-yl)amino]ethanol |
InChI |
InChI=1S/C16H18N2O2/c19-10-8-18(9-11-20)16-13-5-2-1-4-12(13)15-14(16)6-3-7-17-15/h1-7,16,19-20H,8-11H2 |
Clé InChI |
PQRQHRWJLCHMOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


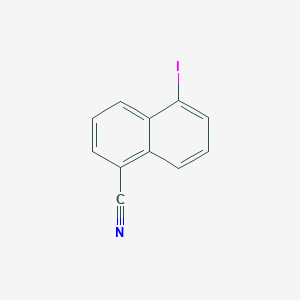
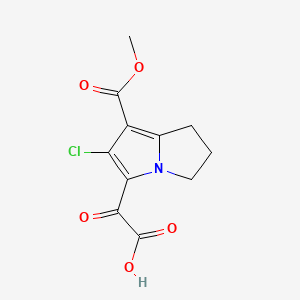
![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)





